Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate
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Overview
Description
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is an organosulfur compound that features a bromophenyl group, two fluorine atoms, and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate typically involves the reaction of 2-bromophenyl difluoromethyl sulfone with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the sulfinate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often with a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is the corresponding sulfonate.
Reduction: The major product is the corresponding sulfide.
Scientific Research Applications
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the preparation of functional materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfinate group can act as a nucleophile or electrophile in different contexts. The difluoroethane moiety imparts unique electronic properties that influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(2-Chlorophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(2-Iodophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(2-Fluorophenyl)-1,1-difluoroethanesulfinate
Uniqueness
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to chlorine, iodine, or fluorine. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated analogs may not be able to achieve.
Biological Activity
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is a compound of interest due to its unique chemical structure and potential biological applications. This sulfinic acid derivative exhibits significant reactivity, particularly in the context of organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in various fields, including pharmaceuticals and agrochemicals.
- Chemical Formula : C₈H₆BrF₂NaO₂S
- Molecular Weight : 307.09 g/mol
- CAS Number : 1471186-77-2
- Structure : The compound features a bromophenyl group, which enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Properties :
- Studies have indicated that sulfinates can exhibit antimicrobial activity. The presence of the difluoroethyl group may enhance this effect by increasing membrane permeability or disrupting cellular functions.
-
Fluorination Reagent :
- This compound serves as a fluorination agent in organic synthesis, allowing for the introduction of fluorine into various organic molecules, which can significantly alter their biological activity and pharmacokinetics.
-
Radical Formation :
- This compound can participate in radical reactions, which are critical in biological systems for processes such as signaling and metabolism.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Electron Transfer Reactions : The compound can undergo electron transfer processes that may lead to the formation of reactive radical species. These radicals can interact with various biomolecules, potentially leading to therapeutic effects or toxicity.
- Nucleophilic Attack : The sulfinic group can act as a nucleophile in reactions with electrophiles present in biological systems, facilitating modifications of proteins or nucleic acids.
Antimicrobial Activity
A study published in ACS Publications explored the antimicrobial properties of various sulfinates, including this compound. The results showed that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Fluorination Applications
Research detailed in MDPI highlighted the utility of this compound as a fluorination reagent. The study demonstrated successful incorporation of fluorine into various substrates under mild conditions, showcasing the compound's versatility in organic synthesis .
Radical-Based Reactions
A comprehensive review on sulfur-fluorine chemistry noted that compounds like this compound could generate radicals through photochemical processes. These radicals were shown to effectively functionalize electron-deficient heteroarenes, indicating potential applications in drug development .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H6BrF2NaO2S |
---|---|
Molecular Weight |
307.09 g/mol |
IUPAC Name |
sodium;2-(2-bromophenyl)-1,1-difluoroethanesulfinate |
InChI |
InChI=1S/C8H7BrF2O2S.Na/c9-7-4-2-1-3-6(7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
YXGXXGCTNDXGDI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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